1-Bromopropane-2,2,3,3,3-D5
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1,1,1,2,2-pentadeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNYIHKIEHGYOZ-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromopropane 2,2,3,3,3 D5
Strategic Approaches to Selective Deuteration within Halogenated Alkanes
The selective incorporation of deuterium (B1214612) into alkanes presents a unique chemical challenge due to the high stability of C-H bonds and the isotopic similarity between hydrogen and deuterium. Several strategic approaches have been developed to overcome these hurdles and achieve high levels of regioselectivity and isotopic enrichment.
Hydrogen Isotope Exchange (H/D Exchange): This is conceptually the most direct method, involving the exchange of hydrogen atoms for deuterium. This can be facilitated by transition metal catalysts, such as palladium or platinum, which can activate C-H bonds. mdpi.comrsc.org For instance, systems using a palladium catalyst on carbon with aluminum and D₂O can generate deuterium gas in situ to perform H-D exchange reactions. mdpi.com While powerful, direct exchange on an alkane backbone can sometimes lack regioselectivity and may require harsh conditions, leading to a mixture of isotopologues. nih.gov
Deuteration via Reduction of Functional Groups: A highly effective strategy involves the reduction of a pre-existing functional group using a deuterated reagent. For example, unsaturated precursors like alkenes or alkynes can be reduced using deuterium gas (D₂) or through catalytic transfer deuteration with deuterium donors like deuterated isopropanol. proquest.comnih.gov This method offers excellent control over the location of deuterium incorporation.
Dehalogenative Deuteration: This approach is particularly relevant for halogenated compounds. It involves the replacement of a halogen atom with a deuterium atom. This method is advantageous for its high regioselectivity, as the position of the deuterium is dictated by the initial position of the halogen.
Building-Block Approach: This strategy involves synthesizing the target molecule from smaller, pre-deuterated starting materials. This is often the most reliable method for complex molecules or when very specific labeling patterns are required, as it builds the desired isotopic arrangement into the molecular skeleton from the outset.
Precursor Material Selection and Optimized Reaction Pathway Design for 1-Bromopropane-2,2,3,3,3-D5 Synthesis
The synthesis of this compound (IUPAC name: 3-bromo-1,1,1,2,2-pentadeuteriopropane) relies on a building-block approach to ensure the precise placement of the five deuterium atoms on the C2 and C3 positions. nih.gov A logical and efficient pathway involves the bromination of a corresponding deuterated alcohol precursor.
Optimized Reaction Pathway:
The most direct route begins with the precursor Propan-1-ol-2,2,3,3,3-d5 . This starting material already contains the deuterium atoms in the desired locations, thereby avoiding potential issues with incomplete or non-selective deuteration at a later stage. The subsequent step is a standard nucleophilic substitution reaction to replace the hydroxyl group with a bromine atom.
Reaction: CD₃CD₂CH₂OH + PBr₃ → CD₃CD₂CH₂Br
This reaction is a well-established method for converting primary alcohols to alkyl bromides. Phosphorus tribromide is a common and effective reagent for this transformation. The reaction proceeds under anhydrous conditions to prevent side reactions, ensuring a high yield of the desired product.
Table 1: Key Components for the Synthesis of this compound
| Role | Compound Name | Molecular Formula | Rationale for Selection |
| Precursor | Propan-1-ol-2,2,3,3,3-d5 | C₃D₅H₃O | Contains the required isotopic labeling pattern, ensuring high regioselectivity. |
| Reagent | Phosphorus Tribromide | PBr₃ | Efficiently converts primary alcohols to alkyl bromides with high yield. |
| Solvent (optional) | Pyridine (anhydrous) | C₅H₅N | Can be used to neutralize the HBr byproduct, preventing potential side reactions. |
Methodological Advancements for Enhancing Deuteration Efficiency and Isotopic Purity
Achieving high deuteration efficiency (the extent of deuterium incorporation) and isotopic purity (the percentage of molecules with the desired D5 structure) is paramount. Several factors are critical in this process.
Purity of Deuterium Source: The synthesis must begin with starting materials of the highest possible isotopic purity. For the proposed pathway, the precursor, Propan-1-ol-2,2,3,3,3-d5, should have an isotopic purity exceeding 98 atom % D to ensure the final product meets similar standards.
Control of Reaction Conditions: The bromination reaction must be carried out under strictly anhydrous conditions. Any presence of water (H₂O) could lead to the formation of HBr, which could potentially engage in side reactions or introduce protium (¹H) into the system, thereby lowering the isotopic purity.
Minimizing Isotopic Scrambling: Isotopic scrambling, where deuterium atoms migrate to unintended positions or are exchanged with hydrogen, must be avoided. The chosen pathway (bromination of a stable, pre-deuterated alcohol) is highly advantageous as it involves a reaction at the C1 position, which is not deuterated, leaving the stable C-D bonds at the C2 and C3 positions unaffected. Emerging techniques in catalytic transfer deuteration also focus on tunable reaction conditions to improve selectivity and prevent scrambling. proquest.com
Advanced Purification Techniques for Deuterated 1-Bromopropane (B46711) Analogs
After synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. Furthermore, analytical verification of its structure and isotopic purity is essential.
Purification Methods:
Extraction and Washing: The initial workup typically involves washing the organic reaction mixture with aqueous solutions to remove inorganic byproducts like phosphorous acid.
Fractional Distillation: Since isotopologues can have slightly different physical properties, fractional distillation can be an effective technique for purification. However, for compounds with very similar boiling points, its effectiveness may be limited. wikipedia.org
Chromatography: For achieving very high chemical purity, preparative gas chromatography (GC) or column chromatography using sorbents like silica (B1680970) gel or alumina can be employed. mdpi.com These methods separate compounds based on differences in their physical and chemical properties.
Analytical Verification:
A combination of spectroscopic techniques is used to confirm the identity and purity of the final product. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the C2 and C3 positions, verifying the deuteration pattern. The spectrum for pure this compound would show a single signal (a triplet) for the -CH₂Br protons, unlike the complex three-signal spectrum of non-deuterated 1-bromopropane. docbrown.info
High-Resolution Mass Spectrometry (HR-MS): This is the definitive technique for determining isotopic purity. rsc.org By analyzing the mass-to-charge ratio with high precision, the relative abundance of different isotopologues (e.g., d5, d4, d3) can be quantified.
Table 2: Expected Mass Spectrometry Data for Isotopologues of 1-Bromopropane-d5
| Isotopologue | Formula | Exact Mass (Da) | Description |
| d5 (Target) | C₃H₂D₅⁷⁹Br | 127.0045 | The desired fully deuterated product. |
| d4 | C₃H₃D₄⁷⁹Br | 126.0000 | Contains one less deuterium atom. |
| d3 | C₃H₄D₃⁷⁹Br | 124.9954 | Contains two fewer deuterium atoms. |
| d0 (Protiated) | C₃H₇⁷⁹Br | 121.9742 | The non-deuterated analog. |
Note: Masses are calculated for the ⁷⁹Br isotope.
The isotopic purity is calculated from the relative intensities of these peaks, providing a quantitative measure of the synthesis's success. acs.org Advanced techniques like molecular rotational resonance (MRR) spectroscopy are also emerging as powerful tools for the precise characterization of isotopic species. proquest.comscilit.com
Spectroscopic Characterization and Analytical Purity Assessment of 1 Bromopropane 2,2,3,3,3 D5
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site Confirmation and Structural Elucidation
Proton NMR (¹H NMR) for Quantification of Hydrogen-Deuterium Exchange
Proton Nuclear Magnetic Resonance (¹H NMR) is instrumental in determining the degree of deuteration by quantifying the remaining protons in the molecule. In a standard ¹H NMR spectrum of non-deuterated 1-bromopropane (B46711), three distinct signals are observed, corresponding to the three different chemical environments of the protons. docbrown.info
For 1-Bromopropane-2,2,3,3,3-D5, the ¹H NMR spectrum is significantly simplified. The signals corresponding to the protons on the second and third carbon atoms are absent due to their replacement with deuterium (B1214612). The only remaining proton signal arises from the -CH₂Br group at the first carbon position. The integration of this signal relative to a known internal standard allows for the quantification of any residual, non-deuterated 1-bromopropane, thereby providing a measure of isotopic purity. nih.govnih.gov The chemical shift of the remaining CH₂ protons is influenced by the adjacent deuterated carbon.
Interactive Table: Predicted ¹H NMR Data for this compound
| Position | Expected Signal | Multiplicity | Integration |
|---|---|---|---|
| C1-H₂ | Present | Triplet | ~2H |
| C2-D₂ | Absent | - | - |
| C3-D₃ | Absent | - | - |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Verification
Carbon-13 NMR (¹³C NMR) is employed to confirm the carbon framework of the molecule. The ¹³C NMR spectrum of 1-bromopropane displays three peaks, one for each of the three distinct carbon atoms. docbrown.infochemicalbook.com The chemical shifts of these carbons are influenced by their proximity to the electronegative bromine atom. vaia.comlibretexts.org
In the ¹³C NMR spectrum of this compound, the carbon signals will exhibit coupling to the attached deuterium atoms. This results in a splitting of the signals for the deuterated carbons (C2 and C3) into multiplets, a phenomenon known as deuterium-induced isotope shifts. nih.gov The observation of these characteristic splitting patterns confirms the positions of deuteration and the integrity of the carbon skeleton. nih.govuobasrah.edu.iq
Interactive Table: Predicted ¹³C NMR Data for this compound
| Carbon Position | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| C1 | ~35 | Singlet |
| C2 | ~25 | Multiplet (due to C-D coupling) |
| C3 | ~13 | Multiplet (due to C-D coupling) |
Deuterium NMR (²H NMR) for Comprehensive Isotopic Distribution Analysis
Deuterium NMR (²H NMR) provides a direct method for observing the deuterium nuclei, offering a comprehensive analysis of isotopic distribution. This technique is highly effective for determining site-specific natural isotope fractionation. researchgate.net In the ²H NMR spectrum of this compound, signals corresponding to the deuterium atoms at the C2 and C3 positions would be observed. The presence and integration of these signals confirm the successful incorporation of deuterium at the specified sites. A combination of ¹H and ²H NMR can provide an even more accurate determination of isotopic abundance compared to traditional methods. nih.gov
Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Determination
Mass spectrometry is a critical technique for determining the molecular weight and assessing the isotopic purity of labeled compounds. docbrown.inforesearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Precise Isotopic Profiling
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the precise determination of the elemental composition of a molecule. bioanalysis-zone.com For this compound, HRMS can distinguish between the desired deuterated compound and any residual non-deuterated or partially deuterated species. nih.govresearchgate.net The high resolving power of HRMS enables the separation of ions with very similar mass-to-charge ratios, providing a detailed isotopic profile of the sample. nih.govresearchgate.net This method is advantageous due to its speed, high sensitivity, and low sample consumption. nih.govresearchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Isotopic Shifts
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. libretexts.org For this compound, these methods are not only crucial for confirming the presence of key functional groups but also for verifying the successful incorporation of deuterium atoms through the observation of isotopic shifts.
The substitution of hydrogen with deuterium, which has approximately double the mass, leads to a significant change in the reduced mass of the vibrating groups. libretexts.org This alteration directly impacts the vibrational frequencies, typically causing a noticeable shift to lower wavenumbers (cm⁻¹) for the deuterated bonds compared to their hydrogenated counterparts. libretexts.org
In the IR spectrum of standard 1-bromopropane, characteristic absorption bands are observed for C-H stretching vibrations (around 2845-2975 cm⁻¹), C-H deformation vibrations (1370-1470 cm⁻¹), and C-Br stretching vibrations (550-750 cm⁻¹). docbrown.info When analyzing this compound, the most significant shifts are expected for the vibrational modes involving the deuterated methyl (CD₃) and methylene (B1212753) (CD₂) groups. The C-D stretching vibrations are anticipated to appear at significantly lower frequencies than C-H stretches, typically in the range of 2000-2250 cm⁻¹. Similarly, C-D deformation modes will also shift to lower wavenumbers.
Raman spectroscopy provides complementary information. While C-H and C-D stretching bands are also observable in Raman spectra, the technique is particularly sensitive to non-polar bonds and symmetric vibrations. uu.nl Therefore, the symmetric stretches of the carbon backbone and the C-Br bond can be effectively analyzed. The study of 1-bromopropane in various solvents using Raman spectroscopy has shown that the molecule exists as a mixture of trans and gauche conformers, and the relative intensities of their respective C-Br stretching bands can be used to study conformational equilibria. nih.gov For this compound, similar conformational analysis is possible, with the added dimension of observing how deuteration affects the vibrational modes of each conformer.
The expected isotopic shifts in the vibrational spectra of this compound compared to 1-bromopropane are summarized in the table below. These shifts provide a definitive signature for the deuterated compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) for 1-Bromopropane | Expected Wavenumber (cm⁻¹) for this compound | Technique |
| C-H (in CH₂) | Stretching | ~2975-2845 docbrown.info | ~2975-2845 | IR, Raman |
| C-D (in CD₂ & CD₃) | Stretching | N/A | ~2250-2000 libretexts.org | IR, Raman |
| C-H | Deformation | ~1470-1370 docbrown.info | ~1470-1370 (for remaining CH₂) | IR, Raman |
| C-D | Deformation | N/A | Lower frequency than C-H deformation | IR, Raman |
| C-Br | Stretching | ~750-550 docbrown.info | Minor shift due to change in overall molecular mass | IR, Raman |
Note: The exact wavenumbers can vary based on the physical state (gas, liquid, solid) and the solvent used.
Advanced Chromatographic Methods for Purity and Impurity Profiling
Ensuring the chemical and isotopic purity of this compound is critical for its intended applications. Advanced chromatographic techniques are indispensable for separating the main compound from any potential impurities. ijprajournal.com
Gas chromatography (GC) is a primary method for analyzing volatile compounds like 1-bromopropane and its deuterated analogs. nih.gov When coupled with a mass spectrometer (MS), GC-MS becomes a powerful tool for both separation and identification of impurities. medistri.swiss The gas chromatograph separates components based on their volatility and interaction with the stationary phase of the column, while the mass spectrometer provides a unique mass spectrum for each eluting compound, allowing for its definitive identification. medistri.swiss
For this compound, GC-MS analysis is essential for identifying and quantifying several types of impurities:
Residual starting materials and reagents: This could include non-deuterated 1-propanol (B7761284) or other reagents used in the synthesis.
Isomeric impurities: A common impurity in commercial 1-bromopropane is its isomer, 2-bromopropane. who.int GC methods using capillary columns, such as those with a DB-624 stationary phase, are capable of separating these isomers. osha.gov
Partially deuterated species: The synthesis of this compound may result in the formation of molecules with fewer than five deuterium atoms. The mass spectrometer can distinguish these based on their different molecular weights.
Other byproducts: Unintended side reactions could lead to the formation of other halogenated hydrocarbons or ethers.
High-performance liquid chromatography (HPLC) can also be employed for the analysis of 1-bromopropane. sielc.comresearchgate.net A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water can effectively retain and analyze 1-bromopropane, with detection typically performed using a UV detector at around 210 nm. sielc.com While perhaps less common than GC for this specific compound, HPLC can be a valuable alternative, particularly for analyzing less volatile impurities or for methods involving derivatization. nih.gov
The table below outlines typical chromatographic methods used for the purity assessment of brominated propanes.
| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |
| GC-MS | Fused silica (B1680970) capillary (e.g., 100% dimethylpolysiloxane) scholarsresearchlibrary.com | Helium rsc.org | Mass Spectrometer (MS) | Identification and quantification of volatile impurities, including isomers and partially deuterated species. medistri.swissscholarsresearchlibrary.com |
| GC-ECD | DB-624 (60m x 0.32mm, 1.8µm film) osha.gov | Nitrogen | Electron Capture Detector (ECD) | Sensitive detection of halogenated compounds; suitable for trace-level impurity analysis. osha.govnih.govoup.com |
| HPLC | Newcrom R1 (Reverse Phase) sielc.com | Acetonitrile/Water sielc.com | UV (210 nm) sielc.com | Separation of 1-bromopropane and analysis of non-volatile or UV-active impurities. sielc.com |
The selection of the appropriate chromatographic method depends on the specific impurities being targeted and the required sensitivity of the analysis. ijprajournal.com For comprehensive purity and impurity profiling of this compound, a combination of these advanced techniques is often employed.
Application of 1 Bromopropane 2,2,3,3,3 D5 in Mechanistic Organic Chemistry
Reaction Kinetics and Rate Determination of Chemical Transformations
Reaction kinetics, the study of chemical reaction rates, provides fundamental insights into how a reaction proceeds. The rate of a reaction is influenced by various factors, including the nature of the reactants. When an atom in a reacting molecule is replaced by one of its isotopes, the rate of the reaction can change. wikipedia.org This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic investigation. wikipedia.orglibretexts.org
The use of 1-bromopropane-2,2,3,3,3-D5 allows for a direct comparison of its reaction rate with that of its non-deuterated counterpart, 1-bromopropane (B46711). This comparison is quantified as the ratio of the rate constants (kH/kD). The magnitude of this ratio provides critical information about the rate-determining step of the reaction. A significant difference in rates (a large kH/kD value) suggests that the bond to the isotopically substituted atom is broken during the slowest step of the reaction. libretexts.orgpressbooks.pub Conversely, a small or negligible difference indicates that the bond is not cleaved in the rate-determining step.
Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIEs)
The kinetic isotope effect is formally defined as the ratio of the rate constant of the reaction with the light isotope (kL) to that with the heavy isotope (kH). wikipedia.org For deuterium (B1214612) labeling, this is expressed as kH/kD. KIEs are classified as either primary or secondary.
Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. researchgate.net
Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopically substituted bond is not directly broken or formed in the rate-determining step. wikipedia.orgresearchgate.net These effects are generally much smaller than primary KIEs. researchgate.net
The underlying reason for the KIE is the difference in the zero-point vibrational energy of a carbon-hydrogen (C-H) bond compared to a carbon-deuterium (C-D) bond. A C-D bond is stronger and has a lower zero-point energy than a C-H bond, meaning more energy is required to break it. libretexts.orglibretexts.org Consequently, reactions involving C-H bond cleavage are typically 6-10 times faster than those involving C-D bond cleavage. wikipedia.org
Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry. The use of deuterated substrates like this compound can help distinguish between the different mechanistic pathways, primarily the S_N1 and S_N2 pathways.
The S_N2 (bimolecular nucleophilic substitution) reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom, and the leaving group departs simultaneously. In the reaction of 1-bromopropane, the C-H (or C-D) bonds on the adjacent carbons (positions 2 and 3) are not broken during this process.
Therefore, a secondary kinetic isotope effect is observed. For S_N2 reactions, these effects are typically small, with kH/kD values often ranging from slightly "inverse" (0.8) to slightly "normal" (1.2). wikipedia.orgmdpi.com The deuteration in this compound is at the β and γ positions relative to the reacting carbon. The β-deuterium isotope effect (at the C-2 position) in S_N2 reactions is generally small and close to unity.
The S_N1 (unimolecular nucleophilic substitution) reaction occurs in a stepwise manner, with the rate-determining step being the formation of a carbocation intermediate. As with the S_N2 pathway, the C-H bonds adjacent to the reaction center are not broken in this slow step.
However, a distinct secondary kinetic isotope effect is observed, which can be used to differentiate it from the S_N2 mechanism. The change in hybridization from sp³ in the reactant to sp² in the carbocation transition state leads to a normal secondary KIE. ias.ac.in For S_N1 reactions, the kH/kD value for β-deuterium substitution is typically in the range of 1.15-1.3. wikipedia.org A value of around 1.4 has been cited as a theoretical maximum. wikipedia.org This effect is attributed to the hyperconjugative stabilization of the developing positive charge at the carbocation center, which is more effective for C-H bonds than for C-D bonds. ias.ac.in
| Reaction Pathway | Type of KIE | Bond Broken in Rate-Determining Step? | Typical kH/kD Value |
|---|---|---|---|
| S_N2 | Secondary | No | ~0.8 - 1.2 wikipedia.orgmdpi.com |
| S_N1 | Secondary | No | ~1.15 - 1.3 wikipedia.org |
Elimination reactions, which result in the formation of a double bond, provide a classic example of the utility of primary kinetic isotope effects in mechanistic elucidation.
The E2 (bimolecular elimination) reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent (the β-carbon) to the leaving group, leading to the formation of a π-bond and the departure of the leaving group. libretexts.orgpressbooks.pub The reaction kinetics are second-order, depending on the concentration of both the substrate and the base. pressbooks.publibretexts.org
When this compound undergoes an E2 reaction, a deuterium atom from the C-2 position (the β-carbon) is abstracted by the base in the rate-determining step. Because the C-D bond is broken in this slow step, a significant primary kinetic isotope effect is observed. libretexts.org The rate of reaction for the deuterated substrate is substantially slower than for the non-deuterated analogue.
Experimental studies on the E2 elimination of similar alkyl halides have demonstrated large kH/kD values. For instance, the reaction of 2-bromopropane with sodium ethoxide is 6.7 times faster than its deuterated counterpart, providing strong evidence for the E2 mechanism where the C-H/C-D bond is broken in the rate-determining step. libretexts.orglibretexts.org The magnitude for E2 reactions is typically in the range of 2 to 7. fiveable.me This large, normal KIE is a hallmark of the E2 pathway and a powerful piece of evidence supporting a concerted mechanism. libretexts.orgfiveable.me
| Reactant | Reaction | kH/kD | Conclusion |
|---|---|---|---|
| CH₃CH(D)CH₃Br | E2 Elimination with Sodium Ethoxide | 6.7 libretexts.orglibretexts.org | C-H/C-D bond is broken in the rate-determining step. |
Primary Deuterium Kinetic Isotope Effects in Elimination Reactions
E1 Reaction Pathways and Deuterium KIEs in Related Systems
The unimolecular elimination (E1) reaction is a multi-step process characterized by the initial, rate-determining departure of a leaving group to form a carbocation intermediate. This is followed by a rapid deprotonation of an adjacent carbon by a weak base (often the solvent) to form a π-bond.
A key method for distinguishing between E1 and E2 (bimolecular elimination) pathways is the use of the kinetic isotope effect (KIE). The KIE is the ratio of the reaction rate of the non-deuterated compound (kH) to the rate of the deuterated compound (kD). In an E1 reaction, the C-H bond at the β-carbon is not broken during the rate-determining step. libretexts.org Consequently, there is no primary deuterium KIE. princeton.edu
However, a secondary deuterium isotope effect is observed. For a compound like this compound, the deuterium atoms are located on the C2 (β) and C3 (γ) positions relative to the bromine-bearing carbon (C1). The β-deuterium atoms are particularly important. The substitution of hydrogen with deuterium at the β-position leads to a small but measurable rate decrease, resulting in a "normal" secondary KIE where kH/kD is greater than 1. princeton.edu This effect arises because of the influence of the C-D bond on the stability of the transition state leading to the carbocation.
Studies on related alkyl halide systems demonstrate this principle. For instance, the solvolysis of secondary alkyl halides, which can proceed through an E1 pathway, shows a distinct KIE when β-hydrogens are replaced with deuterium. This effect increases as the transition state becomes more ionic and develops more carbocation character. core.ac.uk While 1-bromopropane is a primary halide and typically favors SN2 or E2 pathways, E1 mechanisms can be promoted under specific conditions (e.g., polar protic solvents, high temperature, and a non-nucleophilic base). msu.edu The study of its deuterated analogue provides a model for understanding the subtle electronic effects at play.
| Compound | Number of β-Deuterium Atoms | Typical kH/kD Value | Inference |
|---|---|---|---|
| Ethyl Bromide | Up to 3 | ~1.15 | Small carbocation character in transition state |
| Isopropyl Bromide | Up to 6 | ~1.34 | Increased carbocation character in transition state |
| This compound | 2 (at β-position) | Expected to be > 1.0 | Indicates stabilization of the transition state by β-C-H bonds |
Investigation of Transition State Structures and Bond Breaking/Forming Processes through Deuterium Isotope Effects
The magnitude of the secondary deuterium isotope effect provides valuable information about the structure and charge distribution of the transition state in an E1 reaction. The primary electronic factor responsible for the β-deuterium KIE is hyperconjugation. princeton.eduresearchgate.net In the transition state of the rate-determining step, the C-Br bond is partially broken, and a positive charge begins to develop on the α-carbon. libretexts.org This developing positive charge is stabilized by the delocalization of electron density from adjacent C-H σ-bonds into the empty p-orbital of the carbocationic center.
A C-D bond is stronger and has a lower zero-point energy than a C-H bond. wikipedia.org As a result, it is less effective at participating in hyperconjugation. princeton.edu When β-hydrogens are replaced by deuterium, as in this compound, the transition state is less stabilized. This leads to a higher activation energy for the deuterated molecule and, consequently, a slower reaction rate (kH > kD).
The magnitude of the kH/kD ratio correlates with the extent of positive charge development in the transition state. A larger KIE suggests a more developed carbocation in the transition state, implying a greater degree of C-Br bond cleavage. nih.gov Therefore, by measuring the KIE for the reaction of this compound, mechanistic chemists can quantify the "lateness" of the transition state—that is, how closely it resembles the fully formed carbocation intermediate. This allows for a detailed mapping of the reaction coordinate and an understanding of how bond-breaking (C-Br) is electronically coupled to the neighboring C-H/C-D bonds, even though the latter are not broken in this step.
| Observed kH/kD | Interpretation | Transition State Characteristic |
|---|---|---|
| ~1.0 | No significant isotope effect | Little to no positive charge on α-carbon; not an E1 pathway |
| 1.10 - 1.25 | Normal secondary KIE | Significant positive charge development; C-Br bond is substantially broken |
| >1.25 | Large secondary KIE | A very "late" transition state that closely resembles the carbocation intermediate |
Analysis of Solvent Isotope Effects in Reactions Involving this compound
The solvent plays a critical role in E1 reactions. The rate-determining step involves the formation of charged species (a carbocation and a bromide anion) from a neutral molecule. pearson.com Polar protic solvents, such as water or ethanol, are particularly effective at facilitating this process by stabilizing the charged transition state through solvation. libretexts.org
A solvent isotope effect (SIE) can be measured by comparing the reaction rate in a normal protic solvent (e.g., H₂O) with the rate in its deuterated counterpart (e.g., D₂O). chem-station.com The O-D bond is stronger than the O-H bond, which can affect the solvent's ability to form hydrogen bonds and solvate the developing ions.
In the context of an E1 reaction involving 1-bromopropane, the solvent assists in stabilizing the transition state leading to the carbocation. The highly polarized O-H bonds of the solvent molecules create a solvation shell around the developing carbocation and the departing bromide ion. youtube.com If the reaction is conducted in D₂O instead of H₂O, changes in solvation energy can affect the activation barrier. Typically, D₂O is a slightly less effective solvating agent for cations than H₂O. This difference in solvation can lead to a small change in the reaction rate. A kinetic solvent isotope effect (kH₂O/kD₂O) slightly greater than 1 is often indicative of a mechanism where the solvent stabilizes a charge separation in the rate-determining step.
For a reaction of this compound, combining substrate and solvent isotope effects can provide a more complete picture. For example, if the β-deuterium KIE (kH/kD) remains unchanged when the solvent is switched from H₂O to D₂O, it suggests that the substrate and solvent effects are independent and that the solvent's primary role is indeed to stabilize the transition state charge, rather than participating in any covalent bond changes in the rate-determining step. nih.gov
| Solvent Change | Expected k(light)/k(heavy) | Reason |
|---|---|---|
| H₂O to D₂O | > 1.0 (typically small) | H₂O is a better solvating medium for the charged transition state than D₂O. |
| CH₃OH to CH₃OD | > 1.0 (typically small) | CH₃OH provides slightly better stabilization of the transition state than CH₃OD. |
Computational and Theoretical Investigations Pertaining to 1 Bromopropane 2,2,3,3,3 D5
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Determination
The primary conformational isomers of 1-bromopropane (B46711) arise from rotation about the C1-C2 and C2-C3 bonds. The most stable conformation is the anti (or trans) form, where the bromine atom and the methyl group are farthest apart, minimizing steric hindrance. The gauche conformer, where the bromine and methyl groups are in closer proximity, represents another energy minimum, albeit at a slightly higher energy.
While specific computational studies on 1-Bromopropane-2,2,3,3,3-D5 are not extensively documented in publicly available literature, the expected geometric parameters can be inferred from studies on similar molecules. The primary influence of deuteration at the C2 and C3 positions is on the vibrational frequencies of the C-D bonds compared to C-H bonds, which in turn affects the zero-point vibrational energy (ZPVE) of the molecule.
| Parameter | Description | Expected Impact of Deuteration |
|---|---|---|
| C-Br Bond Length | The distance between the carbon and bromine atoms. | Minimal to negligible change. |
| C-C Bond Lengths | The distances between the carbon atoms in the propane (B168953) backbone. | Minimal to negligible change. |
| C-D Bond Lengths | The distances between the carbon and deuterium (B1214612) atoms. | Slightly shorter than corresponding C-H bonds due to lower ZPVE. |
| Bond Angles | The angles formed by three connected atoms. | Minimal to negligible change. |
| Dihedral Angles | The angles defining the rotational conformations. | The relative energies of conformers may be slightly altered due to changes in vibrational frequencies. |
Transition State Modeling and Reaction Pathway Characterization of Deuterated Analogs
Transition state theory is a cornerstone of chemical kinetics, and computational modeling plays a crucial role in identifying the high-energy transition state structures that lie on the reaction coordinate between reactants and products. For reactions involving this compound, such as nucleophilic substitution (SN2) or elimination (E2) reactions, transition state modeling can reveal the detailed atomic motions involved in bond-breaking and bond-forming processes.
The deuteration at the C2 and C3 positions is particularly relevant for studying the mechanisms of elimination reactions. In an E2 reaction, a proton (or in this case, a deuteron) is abstracted from the carbon adjacent to the leaving group. Theoretical modeling of the transition state for this process in this compound would allow for a precise characterization of the C-D bond cleavage in concert with C-Br bond cleavage and the formation of a pi bond.
Computational methods can map out the entire reaction pathway, providing a profile of the potential energy changes as the reaction progresses. This allows for the determination of activation energies, which are critical for predicting reaction rates. By comparing the calculated reaction pathways for the deuterated and non-deuterated analogs, researchers can gain a deeper understanding of the kinetic isotope effect.
Prediction and Interpretation of Kinetic Isotope Effects through Advanced Theoretical Models
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. Theoretical models are essential for both predicting the magnitude of KIEs and interpreting experimental results. The KIE is primarily a consequence of the change in mass of the substituted isotope, which affects the vibrational frequencies of the chemical bonds.
For this compound, deuteration at positions not directly involved in bond cleavage in many reactions (e.g., SN2 at C1) would lead to secondary kinetic isotope effects. These effects arise from changes in the vibrational environment of the molecule between the ground state and the transition state. For instance, if the hybridization of C2 changes during the reaction, the vibrational frequencies of the C-D bonds at this position will be altered, leading to a measurable KIE.
Advanced theoretical models can calculate the vibrational frequencies of both the reactant molecule and the transition state structure for the deuterated and non-deuterated species. From these frequencies, the zero-point energies can be determined, and the KIE can be predicted.
| Reaction Type | Position of Deuteration | Expected Type of KIE | Theoretical Basis |
|---|---|---|---|
| SN2 at C1 | C2, C3 | Secondary | Changes in hyperconjugation and steric effects at the transition state. |
| E2 | C2 | Primary | Cleavage of the C-D bond in the rate-determining step. |
| E2 | C3 | Secondary | Changes in vibrational frequencies of the deuterated methyl group at the transition state. |
Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis of this compound
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecular system. For this compound, MD simulations can be employed to study its behavior in different solvent environments and to analyze its conformational dynamics. By simulating the molecule surrounded by a large number of solvent molecules, one can investigate solute-solvent interactions, such as hydrogen bonding and van der Waals forces.
These simulations can reveal how the solvent influences the conformational equilibrium of this compound. The relative populations of the anti and gauche conformers can be determined as a function of solvent polarity and temperature. The deuteration of the molecule would be reflected in the force field parameters used in the simulation, particularly those related to bond vibrations.
Furthermore, MD simulations can be used to study the dynamics of chemical reactions in solution. By combining quantum mechanical methods with molecular mechanics (QM/MM simulations), one can model a reaction involving this compound in an explicit solvent environment, providing a more realistic picture of the reaction dynamics and the role of the solvent in stabilizing the transition state.
| Simulation Parameter | Information Gained |
|---|---|
| Radial Distribution Functions | Describes the arrangement of solvent molecules around the solute. |
| Dihedral Angle Time Series | Tracks the conformational changes of the molecule over time. |
| Potential of Mean Force | Calculates the free energy profile of conformational changes or reactions in solution. |
| Diffusion Coefficient | Measures the mobility of the molecule within the solvent. |
Advanced Applications and Methodological Development of Deuterated 1 Bromopropane
Deuterium (B1214612) as a Tracer in Environmental Fate and Transport Studies
Isotopic labeling is a powerful technique for tracking the movement and transformation of substances in the environment. studysmarter.co.uk Deuterium-labeled compounds, such as 1-Bromopropane-d5, serve as ideal non-radioactive, stable isotope tracers for elucidating the environmental fate and transport of halogenated alkanes. By introducing a deuterated compound into a system, researchers can accurately trace its path and degradation without significantly altering the chemical and physical behavior of the molecule under investigation.
The environmental fate of non-deuterated 1-bromopropane (B46711) is primarily governed by volatilization from soil and water, with subsequent atmospheric degradation by hydroxyl radicals. cdc.govnih.gov It is also subject to biodegradation and hydrolysis in aquatic and terrestrial environments. cdc.govepa.gov Because 1-Bromopropane-d5 exhibits nearly identical physicochemical properties to the unlabeled compound, it can be used to follow these processes with high precision using mass spectrometry-based detection methods.
For instance, in a controlled release experiment, the concentration of both 1-bromopropane and 1-Bromopropane-d5 can be monitored over time to determine rates of volatilization, sorption to soil particles, and degradation. The distinct mass of the deuterated tracer allows it to be clearly distinguished from the non-deuterated compound and any background levels, providing unambiguous data on transport and transformation kinetics. This approach is invaluable for validating environmental models and assessing the real-world behavior of industrial solvents. dataintelo.com
Table 1: Comparison of Properties for Environmental Tracing
| Property | 1-Bromopropane | 1-Bromopropane-2,2,3,3,3-D5 | Significance in Environmental Studies |
|---|---|---|---|
| Molecular Weight | ~123 g/mol | ~128 g/mol | Allows for distinct detection and quantification via mass spectrometry. |
| Vapor Pressure | Nearly identical | Nearly identical | Ensures that volatilization behavior accurately mimics the non-deuterated compound. cdc.gov |
| Water Solubility | Nearly identical | Nearly identical | Crucial for studying leaching, runoff, and aquatic transport processes. cdc.gov |
| Reactivity | Slightly higher C-H bond reactivity | Slightly lower C-D bond reactivity (Kinetic Isotope Effect) | The kinetic isotope effect can be used to study degradation mechanisms involving C-H/C-D bond cleavage. libretexts.org |
Utilization as Internal Standards in Quantitative Analytical Methods
In quantitative analysis, particularly in chromatography coupled with mass spectrometry (GC-MS or LC-MS), internal standards are essential for achieving accuracy and precision. clearsynth.comtexilajournal.com A stable isotopically labeled (SIL) compound is considered the gold standard for an internal standard because it co-elutes with the analyte and experiences similar ionization and matrix effects in the mass spectrometer. scispace.com this compound is an excellent internal standard for the quantification of 1-bromopropane in various matrices, from environmental samples to biological tissues. clearsynth.com
The key advantage of using a deuterated internal standard is its ability to compensate for variations during sample preparation and analysis. texilajournal.com Losses during extraction, derivatization, or injection, as well as fluctuations in instrument response (ion suppression or enhancement), affect both the analyte and the internal standard almost identically. texilajournal.com By adding a known amount of 1-Bromopropane-d5 to a sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal remains constant, even if the absolute signal intensity changes. This allows for highly reliable quantification. scispace.com
Table 2: Advantages of 1-Bromopropane-d5 as an Internal Standard
| Advantage | Detailed Finding |
|---|---|
| Co-elution with Analyte | Due to nearly identical chemical properties, 1-Bromopropane-d5 has the same retention time as 1-bromopropane in chromatographic systems, ensuring they experience the same conditions simultaneously. scispace.com |
| Correction for Matrix Effects | In complex samples (e.g., blood, soil extracts), other molecules can suppress or enhance the ionization of the target analyte. The deuterated standard experiences the same effect, allowing for accurate correction. clearsynth.comtexilajournal.com |
| Compensation for Sample Loss | Any loss of sample during extraction, cleanup, or transfer steps affects both the analyte and the standard, preserving the analytical ratio. texilajournal.com |
| Improved Precision and Accuracy | The use of SIL internal standards significantly reduces the variability of measurements, leading to higher precision and accuracy in the final concentration determination. texilajournal.comscispace.com |
| Mass Spectrometric Distinction | The mass difference allows the mass spectrometer to detect and quantify the analyte and the internal standard independently and simultaneously. |
Development of Novel Isotopic Labeling Strategies for Complex Molecular Synthesis
Deuterated building blocks like this compound are fundamental reagents in the synthesis of more complex isotopically labeled molecules. simsonpharma.com These labeled molecules are crucial tools for elucidating reaction mechanisms, studying metabolic pathways, and improving the pharmacokinetic properties of drugs. symeres.comclearsynth.com The synthesis of a complex deuterated molecule often relies on incorporating the deuterium label at an early stage using a simple, commercially available deuterated precursor. simsonpharma.comsymeres.com
1-Bromopropane-d5 can be used in various organic reactions to introduce a deuterated propyl group into a target structure. For example, it can be converted into a Grignard reagent (d5-propylmagnesium bromide) and used in nucleophilic addition or substitution reactions. This strategy allows for the precise, site-specific placement of the deuterium label within a larger, more intricate molecule. study.com
Recent advancements focus on "late-stage functionalization," where isotopes are introduced at the final stages of a synthesis. musechem.comx-chemrx.com However, the classic building-block approach using reagents like 1-Bromopropane-d5 remains indispensable, especially when high levels of deuteration in a specific part of the molecule are required. x-chemrx.com
Table 3: Selected Isotopic Labeling Strategies
| Strategy | Description | Role of 1-Bromopropane-d5 |
|---|---|---|
| Synthesis from Deuterated Precursors | A multi-step synthesis is carried out using a starting material that already contains the deuterium label. simsonpharma.com | Serves as a primary deuterated building block to be incorporated into a larger molecular framework. |
| Hydrogen Isotope Exchange (HIE) | Hydrogen atoms in a fully formed molecule are swapped for deuterium atoms, often using a catalyst and a deuterium source like D₂O. resolvemass.ca | Not directly used, but the target molecule synthesized from 1-Bromopropane-d5 might be further modified via HIE. |
| Metal-Catalyzed Hydrogenation | Deuterium gas (D₂) is used to reduce double or triple bonds, introducing deuterium atoms across them. simsonpharma.com | Could be used to synthesize deuterated precursors for 1-Bromopropane-d5 itself, or used in later steps of a synthesis involving it. |
| Late-Stage Functionalization | Isotopic labels are introduced at or near the end of a complex synthesis, which is highly efficient. musechem.comx-chemrx.com | A deuterated fragment derived from 1-Bromopropane-d5 could be coupled to a complex molecule in a late-stage step. |
Role of Deuterated 1-Bromopropane in Advanced Materials Science Research (e.g., Polymer Synthesis)
In materials science, particularly in the study of polymers, deuterium labeling is a critical tool. acs.orgornl.gov Replacing hydrogen with deuterium in a polymer chain significantly alters its interaction with neutrons, making neutron scattering a powerful technique for probing polymer structure and dynamics. sci-hub.se While hydrogen scatters neutrons incoherently, deuterium scatters them coherently, providing a strong contrast between deuterated and non-deuterated polymer chains. ornl.govsci-hub.se
Deuterated monomers are the starting point for creating these specialized polymers. sine2020.eu While 1-Bromopropane-d5 is not a monomer itself, it can be a key precursor in the synthesis of deuterated monomers. For example, it could be used to synthesize a deuterated initiator for polymerization or be chemically modified to create a deuterated version of a monomer like propylene.
The use of deuterated polymers allows researchers to:
Determine chain conformation in polymer blends and melts.
Study the dynamics of polymer chain movement.
Investigate the structure of block copolymers and self-assembled systems.
Analyze interfaces between different polymer layers.
Beyond neutron scattering, deuteration can also enhance the performance of materials. For instance, the greater mass of deuterium leads to lower vibrational frequencies of C-D bonds compared to C-H bonds. dtic.mil This shift can reduce unwanted energy loss pathways in organic light-emitting diodes (OLEDs) and other optoelectronic devices, potentially increasing their efficiency and lifespan. zeochem.com
Table 4: Impact of Deuteration on Polymer Properties and Analysis
| Property/Technique | Effect of Deuteration | Research Application |
|---|---|---|
| Neutron Scattering Contrast | Dramatically increases the coherent scattering length density compared to hydrogenated polymers. ornl.govsci-hub.se | Enables detailed structural analysis of polymer blends, interfaces, and solutions. acs.org |
| Vibrational Frequencies (IR/Raman) | Shifts C-H vibrational modes to lower frequencies (C-D modes). dtic.mil | Helps in assigning spectral peaks and studying molecular vibrations. Can be used to engineer infrared transparency. azimuth-corp.com |
| Thermal/Oxidative Stability | The C-D bond is stronger than the C-H bond, which can lead to increased resistance to degradation. dtic.mil | Development of more durable polymers for demanding applications. |
| Glass Transition Temperature (Tg) | Can slightly alter the Tg due to changes in intermolecular forces and chain dynamics. | Fine-tuning the physical properties of materials. |
Future Research Directions in Deuterated Halogenoalkane Chemistry
The field of deuterated compounds, including halogenoalkanes like 1-Bromopropane-d5, continues to evolve, driven by the demand for more precise analytical tools, more efficient synthetic methods, and novel high-performance materials.
Future research is likely to focus on several key areas:
Greener and More Efficient Synthesis: Developing new catalytic methods for deuteration that are more selective, use less expensive deuterium sources (like D₂O), and operate under milder conditions will be a priority. dataintelo.com Flow chemistry is an emerging technique that offers precise control and enhanced safety for isotopic labeling reactions. x-chemrx.com
Advanced Materials: The exploration of deuterated materials for applications beyond neutron scattering is growing. This includes designing polymers with specific optical properties for use in telecommunications and photonics, as well as materials with enhanced thermal and oxidative stability for aerospace and other extreme environments. dtic.milresearchgate.net
Mechanistic Studies: As analytical instrumentation becomes more sensitive, deuterated halogenoalkanes will be used to probe the mechanisms of an even wider range of chemical and enzymatic reactions with unprecedented detail, leveraging the kinetic isotope effect to understand bond-breaking and bond-forming steps. libretexts.org
Expanded Environmental Tracing: The application of a wider range of deuterated compounds as environmental tracers will allow for multi-tracer experiments, enabling scientists to simultaneously track different pollutants or water masses, leading to more sophisticated and accurate environmental models.
Table of Compound Names
| Compound Name |
|---|
| 1-Bromopropane |
| This compound |
| Deuterium |
| Deuterium Oxide (D₂O) |
| Propylene |
| d5-propylmagnesium bromide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
